Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl-
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Overview
Description
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- is a chemical compound with a complex structure that includes an acetamide group, a sulfonyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-allylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propenyl group may also play a role in the compound’s reactivity and binding affinity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-[[(4-methylphenyl)sulfonyl]methyl]-
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
Uniqueness
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- is unique due to the presence of both the sulfonyl and propenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
196393-43-8 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO3S/c1-3-8-13-12(14)9-17(15,16)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) |
InChI Key |
GPOOOQNVBJTVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC=C |
Origin of Product |
United States |
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